molecular formula C10H8N2O3 B1353415 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid CAS No. 264264-32-6

3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid

Cat. No. B1353415
M. Wt: 204.18 g/mol
InChI Key: CEBJCUYZEOLQSC-UHFFFAOYSA-N
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Patent
US08877751B2

Procedure details

A mixture of 614 g (3.41 mol) of 3-(N-hydroxycarbamimidoyl)benzoic acid, 756 ml (8.0 mol) of acetic anhydride and 2 l of acetic acid is heated at a temperature of 118° C. for 14 hours. The reaction mixture is cooled to 6° C. and filtered off with suction. The residue is taken up in 2 l of water, filtered off with suction and washed well with water. The residue is recrystallised from ethanol/water: 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid as colourless crystals; m.p. 225°; ESI 205 (M+H).
Quantity
614 g
Type
reactant
Reaction Step One
Quantity
756 mL
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][NH:2][C:3]([C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][CH:13]=1)[C:8]([OH:10])=[O:9])=[NH:4].[C:14](OC(=O)C)(=O)[CH3:15]>C(O)(=O)C>[CH3:14][C:15]1[O:1][N:2]=[C:3]([C:5]2[CH:6]=[C:7]([CH:11]=[CH:12][CH:13]=2)[C:8]([OH:10])=[O:9])[N:4]=1

Inputs

Step One
Name
Quantity
614 g
Type
reactant
Smiles
ONC(=N)C=1C=C(C(=O)O)C=CC1
Name
Quantity
756 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
2 L
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
118 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to 6° C.
FILTRATION
Type
FILTRATION
Details
filtered off with suction
FILTRATION
Type
FILTRATION
Details
filtered off with suction
WASH
Type
WASH
Details
washed well with water
CUSTOM
Type
CUSTOM
Details
The residue is recrystallised from ethanol/water

Outcomes

Product
Name
Type
Smiles
CC1=NC(=NO1)C=1C=C(C(=O)O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.